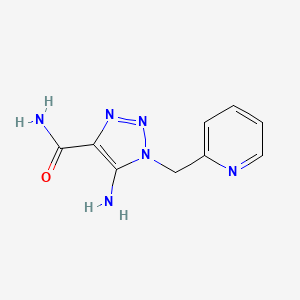

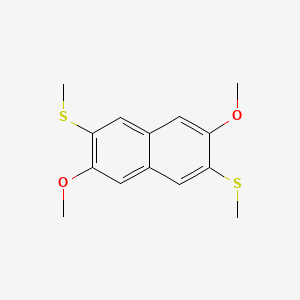

![molecular formula C7H8N2O3S2 B1328214 (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide CAS No. 1030422-56-0](/img/structure/B1328214.png)

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide” is a chemical compound used in proteomics research . Its molecular formula is C7H8N2O3S2 .

Physical And Chemical Properties Analysis

This compound’s physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación

Synthesis Approaches:

- The chemical compound has been synthesized through various methods, often involving intricate organic synthesis techniques. For instance, Tominaga et al. (1987) demonstrated the synthesis of similar fused thiabenzene oxides, providing insight into the complex reactions and conditions necessary for the formation of such compounds (Tominaga, Hidaki, & Matsuda, 1987). Additionally, Pietsch and Gütschow (2005) synthesized a series of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, showcasing the diverse synthetic routes and the chemical reactivity of such compounds (Pietsch & Gütschow, 2005).

Chemical Reactions and Properties:

- The reactivity and chemical properties of these compounds have been a subject of interest. Li, Mao, and Wu (2017) explored the aminosulfonylation of unactivated C(sp3)-H bonds through insertion of sulfur dioxide, indicating the potential of these compounds in novel organic transformations (Li, Mao, & Wu, 2017). Tauber et al. (1990) reported on the CH-acidic properties and various reactions of similar compounds, revealing their multifaceted chemical behavior (Tauber, Klade, Sterk, & Junek, 1990).

Potential Biological Activity

Biological Activity Exploration:

- There has been research into the biological activity of these compounds, though not directly tied to the exact chemical structure requested. Zia-ur-Rehman et al. (2009) synthesized a novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, exploring their antibacterial and radical scavenging activities, highlighting the potential biomedical applications of similar compounds (Zia-ur-Rehman et al., 2009).

Synthetic Methodology and Applications

Synthetic Methodologies:

- The development of synthetic methodologies for related compounds has been documented. For instance, Barange et al. (2014) described a regioselective synthesis of thiophene-fused sultam derivatives, showcasing the versatility and potential applications of these compounds in various domains (Barange et al., 2014). The research by Zinnes, Comes, and Shavel (1977) also presented novel synthetic transformations, further enriching the understanding of the chemistry of such structures (Zinnes, Comes, & Shavel, 1977).

Propiedades

IUPAC Name |

(NZ)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVSHEYUKKVEEC-YVMONPNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=NO)C2=C(S1(=O)=O)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=N/O)/C2=C(S1(=O)=O)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)